molecular formula C19H22N2O2 B5033487 N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]benzamide

N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]benzamide

Cat. No.: B5033487
M. Wt: 310.4 g/mol
InChI Key: YTIHIBRVPGLDKV-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a 2-methyl-6-propan-2-ylanilino moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]benzamide typically involves the reaction of 2-methyl-6-propan-2-ylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, leading to a decrease in the activity of these enzymes. This inhibition can result in various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-[2-(2-methyl-N-propan-2-ylanilino)-2-oxoethoxy]benzamide
  • 2-methyl-6-(propan-2-yl)aniline

Uniqueness

N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]benzamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13(2)16-11-7-8-14(3)18(16)21-17(22)12-20-19(23)15-9-5-4-6-10-15/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIHIBRVPGLDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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